molecular formula C8H4Br2S2 B032780 3,3'-Dibromo-2,2'-bithiophene CAS No. 51751-44-1

3,3'-Dibromo-2,2'-bithiophene

Cat. No. B032780
Key on ui cas rn: 51751-44-1
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975419B2

Procedure details

3,3′,5,5′-Tetrabromo-2,2′-bithiophene, 10 (15 g, 31.1 mmol) was added in portion within 0.5 h to a refluxing dispersion of zinc powder (7.8 g, 0.12 mol) in 150 mL of ethanol containing 15 mL of water, 72 mL of glacial acetic acid, and 3.1 mL of 3 M HCl. After refluxing for an additional 2 h and then cooling to room temperature, the mixture was filtered and washed three times with ethanol, and the filtrate was collected. The solvent was then removed by evaporation, and 60 mL of H2O was added. The mixture was then extracted with dichloromethane (3×100 mL), and the combined extract was washed with water, dried over anhydrous MgSO4, and filtered. The solvent was removed by evaporation, and the crude product was crystallized from hexane to give colorless crystals of product 9.2 g, 92% yield. 1H NMR (400 MHz, CDCl3, δ) 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H). 13C NMR (100 MHz, CDCl3, δ) 130.8, 128.8, 127.5, 112.6. MS (FAB): m/z 324.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]1[S:9][C:10](Br)=[CH:11][C:12]=1[Br:13].O.C(O)(=O)C.Cl>C(O)C.[Zn]>[Br:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed three times with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation, and 60 mL of H2O
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1)C=1SC=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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